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Compound of Interest

Compound Name:

3-

(ethylamino)propanamide;hydrochl

oride

CAS No.: 2044705-01-1

Cat. No.: B1653908

Get Quote

A Note on the Target Compound: Initial literature and database searches for "3-
(ethylamino)propanamide;hydrochloride" did not yield sufficient data regarding its

application in cell culture. To provide a comprehensive and technically valuable guide, this

document focuses on Procainamide Hydrochloride, a structurally related and extensively

studied compound with diverse and significant applications in cellular research. This pivot

allows for an in-depth exploration of relevant mechanisms and protocols that are likely of

interest to researchers investigating similar small molecules.

Introduction and Scientific Context
Procainamide Hydrochloride (PCA) is a classic therapeutic agent with a rich history of

investigation at the cellular level. Initially developed as a Class IA antiarrhythmic drug, its utility

in cell culture has expanded significantly beyond cardiac electrophysiology.[1][2] Researchers

now leverage PCA as a multi-functional tool to probe fundamental cellular processes, including

ion channel kinetics, epigenetic regulation, and drug-induced toxicology.
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Its primary mechanism involves the blockade of voltage-gated sodium channels in

cardiomyocytes, which reduces cellular excitability and slows electrical conduction.[3][4]

However, a second, distinct mechanism has garnered significant interest: PCA is a potent

inhibitor of DNA Methyltransferase 1 (DNMT1).[5][6] This activity allows it to reverse epigenetic

silencing of genes, making it a valuable tool for cancer biology and studies on gene regulation.

This dual functionality makes PCA a versatile compound for a wide range of cell-based assays.

Physicochemical Properties and Formulation for
Cell Culture
Proper handling and formulation are critical for reproducible results. PCA is generally stable,

but certain conditions, particularly the presence of dextrose in culture media, can lead to the

formation of adducts, potentially impacting its effective concentration.[7]

Property Value Source

IUPAC Name

4-amino-N-(2-

(diethylamino)ethyl)benzamide

;hydrochloride

[3]

CAS Number 614-39-1 [8]

Molecular Formula C₁₃H₂₂ClN₃O [3]

Molecular Weight 271.79 g/mol [8]

Appearance
White to beige crystalline

powder
[8]

pKa 9.23 [9]

Solubility Highly soluble in water (H₂O) [8]

Storage

Store powder at 2-8°C,

desiccated. Stock solutions are

stable for up to 6 months at

-80°C.

[6][8]

Protocol 1: Preparation of a 100 mM PCA Stock Solution
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Aseptic Technique: Work in a sterile biological safety cabinet. Use sterile equipment and

reagents.

Calculation: To prepare 10 mL of a 100 mM stock solution, weigh out 271.79 mg of

Procainamide Hydrochloride powder.

Dissolution: Add the powder to a 15 mL sterile conical tube. Add 8 mL of sterile, cell culture-

grade water or phosphate-buffered saline (PBS). Vortex until the powder is completely

dissolved.

Final Volume & Sterilization: Adjust the final volume to 10 mL with sterile water/PBS. Sterilize

the solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

Aliquoting & Storage: Aliquot the sterile stock solution into smaller, single-use volumes (e.g.,

100 µL) in sterile microcentrifuge tubes. Store aliquots at -20°C for short-term use (1 month)

or -80°C for long-term storage (6 months) to prevent degradation from repeated freeze-thaw

cycles.[6]

Core Mechanisms of Action at the Cellular Level
PCA's utility stems from two well-defined, yet distinct, mechanisms of action which can be

exploited in different cellular contexts.

Ion Channel Blockade in Electrically Active Cells
As a Class IA antiarrhythmic agent, PCA's primary targets are ion channels in the cell

membrane of cardiomyocytes.[10] Its main effect is a voltage- and use-dependent blockade of

the fast voltage-gated sodium channel (Nav1.5), which is responsible for the rapid

depolarization (Phase 0) of the cardiac action potential.[1][3] By binding to the open or

inactivated state of the channel, PCA slows the influx of sodium ions, thereby:

Decreasing the rate of depolarization (reduces the slope of Phase 0).

Slowing conduction velocity across the cardiac tissue.[3]

Additionally, PCA inhibits the delayed rectifier potassium current (IKr), which contributes to

prolonging the action potential duration (APD) and increasing the effective refractory period of
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the cell.[3][11]
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Mechanism of Procainamide as an ion channel blocker.

Epigenetic Modulation via DNMT1 Inhibition
Independent of its effects on ion channels, PCA functions as a specific and potent non-

nucleoside inhibitor of DNA Methyltransferase 1 (DNMT1).[5][6] DNMT1 is the primary enzyme

responsible for maintaining DNA methylation patterns during cell division. In many cancer cells,
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the promoter regions of tumor suppressor genes are hypermethylated, leading to their

transcriptional silencing.

PCA treatment can reverse this process. By inhibiting DNMT1, it causes passive demethylation

of CpG islands in gene promoter regions over successive rounds of cell division.[6] This loss of

methylation can lead to the re-expression of silenced tumor suppressor genes, thereby

reducing cell proliferation and migration.[5]
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Mechanism of Procainamide as a DNMT1 inhibitor.

Applications and Protocols in Cell Culture
The dual mechanisms of PCA allow for its application across distinct fields of cellular research.

The choice of cell line and experimental endpoint dictates the required concentration and

duration of treatment.

Application Area Cell Models
Typical
Concentration
Range

Observed Cellular
Effects

Cardiac

Electrophysiology

Primary

cardiomyocytes (rat,

chick), iPSC-CMs,

Purkinje fibers

(canine)

10 µM - 100 µM

(approx. 3-30 µg/mL)

Reduced Na⁺ influx,

decreased

spontaneous

contraction frequency,

prolonged action

potential duration.[12]

[13]

Cancer Biology

(Epigenetics)

MCF-7, MDA-MB-231

(Breast), T24

(Bladder), HCT116

(Colon)

10 µM - 500 µM

Demethylation and re-

expression of tumor

suppressor genes

(e.g., p16, ER),

reduced cell

proliferation, inhibition

of migration.[5][6]

Toxicology &

Immunology

Neutrophils,

Lymphocytes, various

cell lines

2 µM - 5 mM

Cytotoxicity (primarily

from the

hydroxylamine

metabolite), induction

of DNA strand breaks,

cellular vacuolization

at high doses.[6][14]
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Protocol 2: Assay for PCA Effect on Cardiomyocyte
Contraction Rate
This protocol provides a framework for assessing the chronotropic effects of PCA on

spontaneously beating cardiomyocyte cultures using simple microscopy and image analysis.

Preparation Experiment Analysis

Plate iPSC-Cardiomyocytes
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Equilibrate plate on
heated microscope stage

(37°C)
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or Vehicle Control Incubate for 15 minutes Record post-treatment video

(30 seconds)
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beats per minute (BPM)

Compare Post-Treatment BPM
to Baseline BPM
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Workflow for cardiomyocyte contraction rate assay.

Cell Culture: Plate induced pluripotent stem cell-derived cardiomyocytes (iPSC-CMs) or

neonatal rat ventricular myocytes (NRVMs) in a 24-well glass-bottom plate. Culture until a

synchronously beating monolayer is formed.

Setup: Place the culture plate on a heated (37°C) stage of an inverted microscope equipped

with video recording capabilities.

Baseline Measurement: Identify a consistent field of view. Record a 30-60 second video of

the spontaneously contracting cells. This serves as the baseline control for each well.

Treatment: Prepare working solutions of PCA in pre-warmed culture medium at 2x the final

desired concentrations (e.g., 20 µM, 100 µM, 200 µM for final concentrations of 10, 50, 100

µM). Gently add an equal volume of the 2x PCA solution to the appropriate wells. Add

medium with vehicle (e.g., sterile water) to control wells.

Incubation: Incubate the plate on the microscope stage for a defined period to allow the drug

to take effect (e.g., 15-30 minutes).

Post-Treatment Measurement: Record another 30-60 second video from the same field of

view in each well.
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Analysis: Manually count the number of contractions in the baseline and post-treatment

videos to determine the beats per minute (BPM). Alternatively, use motion-tracking software

for automated analysis.

Interpretation: A dose-dependent decrease in the contraction frequency is expected,

consistent with PCA's blockade of ion channels responsible for cardiomyocyte automaticity.

[12]

Protocol 3: Assessing PCA-Induced Reduction in
Cancer Cell Proliferation
This protocol uses a standard colorimetric assay (e.g., MTT or WST-1) to measure the effect of

PCA on the proliferation of a cancer cell line, such as MCF-7.

Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 2,000-5,000 cells per well

in 100 µL of complete medium. Allow cells to attach and resume proliferation for 24 hours.

Treatment: Prepare a serial dilution of PCA in complete medium (e.g., from 1 mM down to 1

µM). Remove the old medium from the cells and add 100 µL of the PCA-containing medium

or vehicle control medium to the respective wells. Include wells with medium only for

background control.

Incubation: Return the plate to the incubator and treat the cells for a period relevant to

epigenetic changes and proliferation, typically 72 to 96 hours.[6]

Proliferation Assay: Add the proliferation reagent (e.g., WST-1 or MTT) to each well

according to the manufacturer's instructions. Incubate for 1-4 hours until a color change is

visible.

Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for WST-1)

using a microplate reader.

Analysis: Subtract the background absorbance from all wells. Normalize the data by

expressing the absorbance of treated wells as a percentage of the vehicle-treated control

wells (% Viability).
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Interpretation: A dose-dependent decrease in cell viability/proliferation is expected, which

can be attributed to the re-expression of tumor suppressor genes due to DNMT1 inhibition.

[5]

Concluding Remarks and Future Directions
Procainamide Hydrochloride is a powerful and multi-faceted chemical probe for cell culture

research. Its well-characterized effects on both ion channels and DNA methylation provide

robust, reproducible systems for studying cardiac physiology and cancer biology. Researchers

should be mindful of its dual mechanism, as high concentrations used for epigenetic studies

will invariably affect ion transport, a factor that must be considered in experimental design and

data interpretation. Future studies using modern techniques like patch-clamp electrophysiology,

bisulfite sequencing, and RNA-seq in combination with PCA treatment will continue to unravel

the complex cellular responses to this versatile compound.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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